3-Bromo-6-difluoromethoxy-2-fluoropyridine
CAS No.: 1807115-52-1
Cat. No.: VC2761133
Molecular Formula: C6H3BrF3NO
Molecular Weight: 241.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807115-52-1 |
|---|---|
| Molecular Formula | C6H3BrF3NO |
| Molecular Weight | 241.99 g/mol |
| IUPAC Name | 3-bromo-6-(difluoromethoxy)-2-fluoropyridine |
| Standard InChI | InChI=1S/C6H3BrF3NO/c7-3-1-2-4(11-5(3)8)12-6(9)10/h1-2,6H |
| Standard InChI Key | YLBDNDCXDIOOKT-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1Br)F)OC(F)F |
| Canonical SMILES | C1=CC(=NC(=C1Br)F)OC(F)F |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
3-Bromo-6-difluoromethoxy-2-fluoropyridine belongs to the family of halogenated pyridines, featuring a pyridine core with three key functional groups:
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A bromine atom at position 3
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A difluoromethoxy group (-OCHF₂) at position 6
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A fluorine atom at position 2
The molecular formula is C₆H₃BrF₃NO, with a calculated molecular weight of approximately 254.00 g/mol. The compound's structure represents a highly functionalized heterocycle with multiple reactive sites.
Physical and Chemical Characteristics
Based on the properties of structurally similar compounds, 3-Bromo-6-difluoromethoxy-2-fluoropyridine likely exhibits the following physicochemical properties:
| Property | Expected Value |
|---|---|
| Physical State | Solid at room temperature |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 65-80°C (estimated) |
| Boiling Point | >225°C (estimated based on similar compounds) |
| Solubility | Soluble in common organic solvents (acetone, dichloromethane, THF) |
| Density | Approximately 1.7-1.9 g/cm³ |
| LogP | 2.1-2.8 (estimated) |
The presence of three electron-withdrawing groups makes the pyridine ring electron-deficient, particularly at positions 4 and 5, which influences its reactivity profile in various chemical transformations.
Structural Comparison with Related Compounds
When compared to similar fluorinated pyridines, this compound shows distinct structural features:
Synthesis Methods
General Synthetic Approaches
The synthesis of 3-Bromo-6-difluoromethoxy-2-fluoropyridine likely follows a multi-step process involving selective functionalization of the pyridine ring. Based on established methods for similar compounds, synthesis would typically involve:
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Introduction of fluorine substituents at specific positions
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Installation of the difluoromethoxy group
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Selective bromination of the pyridine ring
Specific Synthetic Routes
Drawing from patent literature on similar compounds, a potential synthetic pathway might involve:
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Starting with 2-fluoropyridine or 2,6-difluoropyridine
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Selective nucleophilic substitution to introduce the difluoromethoxy group
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Directed bromination at position 3 using a suitable brominating agent
Specific reaction conditions could be extrapolated from the synthesis of 2-methoxy-3-bromo-5-fluoropyridine, which involves bromination under the following conditions:
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Reaction temperature: 20-90°C
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Reaction time: 2-6 hours
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Brominating agent: N-bromosuccinimide (NBS) or liquid bromine
Alternative Synthesis Strategy
An alternative approach might follow this sequence:
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Preparation of a suitable aminopyridine precursor
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Diazotization followed by fluorination to introduce fluorine substituents
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Installation of the difluoromethoxy group
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Selective bromination
This approach aligns with documented synthesis methods for fluorinated pyridines, which often utilize diazotization reactions with nitrous acid or nitrite followed by reaction with a fluorination reagent .
Applications in Chemical Research
Role as a Synthetic Intermediate
The primary value of 3-Bromo-6-difluoromethoxy-2-fluoropyridine lies in its utility as a synthetic building block. The presence of the bromine substituent provides a reactive site for further transformations:
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Cross-coupling reactions (Suzuki-Miyaura, Negishi, Stille)
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Metal-halogen exchange reactions
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Nucleophilic substitution reactions
These transformations enable the construction of more complex molecules with the fluorinated pyridine core maintained.
Pharmaceutical Applications
Fluorinated heterocycles have become increasingly important in drug discovery for several reasons:
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Enhanced metabolic stability - The C-F bonds resist enzymatic degradation
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Improved lipophilicity - Facilitates membrane penetration
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Increased binding affinity - Fluorine can form unique interactions with protein targets
3-Bromo-6-difluoromethoxy-2-fluoropyridine could serve as a valuable intermediate in the synthesis of compounds targeting various therapeutic areas:
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Kinase inhibitors
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Anti-infective agents
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CNS-active compounds
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Anti-inflammatory agents
Agrochemical Development
The structural features of 3-Bromo-6-difluoromethoxy-2-fluoropyridine align with motifs commonly found in modern agrochemicals:
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Enhanced environmental stability due to fluorination
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Improved target selectivity
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Optimized physicochemical properties for formulation and application
These properties make the compound potentially valuable in the development of:
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Herbicides with selective action
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Fungicides with improved rainfastness
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Insecticides with enhanced metabolic stability
Structure-Activity Relationships
Electronic Properties
The electronic distribution in 3-Bromo-6-difluoromethoxy-2-fluoropyridine significantly influences its biological and chemical behavior:
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The electron-withdrawing nature of fluorine and bromine creates an electron-deficient aromatic system
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The difluoromethoxy group contributes both electron-withdrawing effects and potential hydrogen-bonding capabilities
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The combined electronic effects create a unique electrostatic potential surface that can influence interactions with biological targets
Conformational Analysis
The presence of the difluoromethoxy group introduces conformational considerations:
Comparative Analysis with Structural Analogs
Reactivity Comparisons
The reactivity of 3-Bromo-6-difluoromethoxy-2-fluoropyridine can be compared with similar compounds:
| Compound | Relative Nucleophilic Reactivity | Electrophilic Susceptibility | Cross-coupling Efficiency |
|---|---|---|---|
| 3-Bromo-6-difluoromethoxy-2-fluoropyridine | Low | High at positions 4,5 | High |
| 2-methoxy-3-bromo-5-fluoropyridine | Moderate | Moderate | High |
| Methyl 2-fluoropyridine-4-carboxylate | Low | Variable | N/A (no bromine) |
Property Modifications Through Substitution
The effect of different substitution patterns on related compounds demonstrates how the properties might be modified:
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Replacing difluoromethoxy with methoxy reduces lipophilicity but may improve water solubility
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Position of substituents significantly impacts electronic distribution and reactivity
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The presence of multiple fluorine atoms increases metabolic stability but may alter binding affinity to biological targets
Analytical Characterization
Spectroscopic Properties
Expected spectroscopic characteristics of 3-Bromo-6-difluoromethoxy-2-fluoropyridine include:
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NMR Spectroscopy
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¹H NMR: The difluoromethoxy proton typically appears as a triplet at approximately δ 6.5-7.5 ppm due to coupling with the fluorine atoms
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¹⁹F NMR: Multiple signals corresponding to the chemically distinct fluorine environments
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¹³C NMR: Complex splitting patterns due to C-F coupling
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Mass Spectrometry
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Characteristic isotope pattern due to bromine (M and M+2 peaks with approximately equal intensity)
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Fragment ions corresponding to loss of fluorine and/or bromine
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Chromatographic Behavior
Based on similar compounds, 3-Bromo-6-difluoromethoxy-2-fluoropyridine would likely exhibit:
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Good retention on reverse-phase HPLC columns
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UV absorption maxima in the range of 260-280 nm
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GC-MS compatibility with appropriate derivatization
Future Research Directions
Synthesis Optimization
Further research could focus on:
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Developing more efficient synthetic routes with higher yields
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Exploring greener chemistry approaches to reduce environmental impact
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Investigating continuous flow methods for industrial-scale production
Expansion of Application Scope
Potential areas for expanding the utility of 3-Bromo-6-difluoromethoxy-2-fluoropyridine include:
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Development of libraries of derivatives for high-throughput screening
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Exploration of novel cross-coupling methodologies specific to fluorinated heterocycles
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Investigation of potential applications in materials science, particularly in fluorescent materials and liquid crystals
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